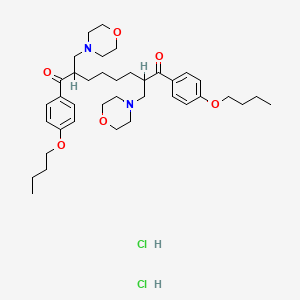
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is a synthetic organic compound that belongs to the class of diketones It is characterized by the presence of butoxyphenyl and morpholinylmethyl groups attached to an octanedione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride typically involves multiple steps:
Formation of the Octanedione Backbone: The initial step involves the preparation of the octanedione backbone through a series of condensation reactions.
Attachment of Butoxyphenyl Groups: The butoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Introduction of Morpholinylmethyl Groups: The morpholinylmethyl groups are attached through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Utilizing high-pressure reactors to facilitate the formation of the octanedione backbone.
Catalytic Processes: Employing catalysts to enhance the efficiency of electrophilic and nucleophilic substitution reactions.
Purification Techniques: Using chromatography and recrystallization methods to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The butoxyphenyl and morpholinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(4-methoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione: Similar structure with methoxy groups instead of butoxy groups.
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione: Ethoxy groups instead of butoxy groups.
Uniqueness
1,8-Bis(4-butoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is unique due to the presence of butoxyphenyl groups, which may impart distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
138371-24-1 |
|---|---|
Molekularformel |
C38H58Cl2N2O6 |
Molekulargewicht |
709.8 g/mol |
IUPAC-Name |
1,8-bis(4-butoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C38H56N2O6.2ClH/c1-3-5-23-45-35-15-11-31(12-16-35)37(41)33(29-39-19-25-43-26-20-39)9-7-8-10-34(30-40-21-27-44-28-22-40)38(42)32-13-17-36(18-14-32)46-24-6-4-2;;/h11-18,33-34H,3-10,19-30H2,1-2H3;2*1H |
InChI-Schlüssel |
KVJOSUKBDNBQME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCCCC)CN4CCOCC4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


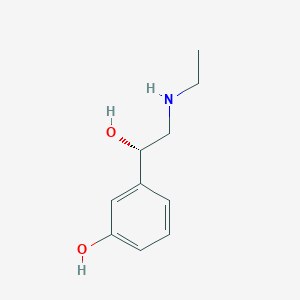



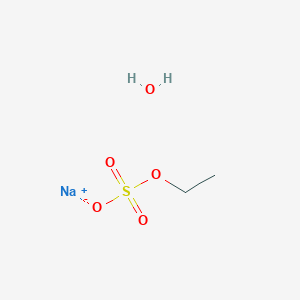
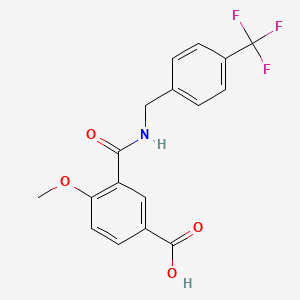

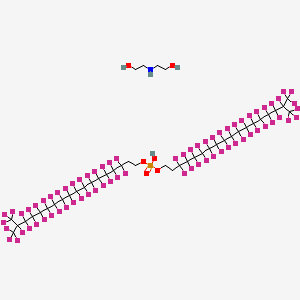


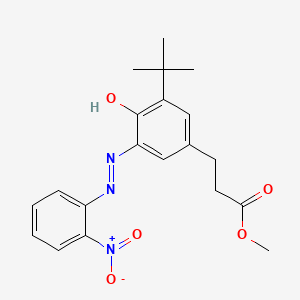
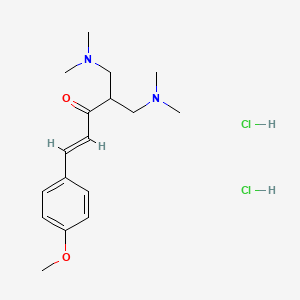
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)

